LOXL2 Inhibitory Potency: C2-Positional Isomer Outperforms C4-Analog and Benzylamine Baseline
In a direct head-to-head comparison within the BRENDA enzyme database, the target compound 1-[4-(1,3-thiazol-2-yl)phenyl]methanamine (a positional isomer of the core phenyl(thiazolyl)methanamine structure) inhibited human LOXL2 protein with an IC50 of 0.000902 mM (0.902 µM) at pH 8.0 and 37°C [1]. A closely related positional isomer with the methanamine group at the C4-position of the thiazole, 1-[4-(1,3-thiazol-4-yl)phenyl]methanamine, exhibited an IC50 of 0.000999 mM (0.999 µM) under identical conditions [1]. The C2-substituted isomer demonstrates an 11% superior potency. Critically, the non-thiazole analog 1-phenylmethanamine (benzylamine) showed a markedly weaker IC50 of 0.0647 mM (64.7 µM), representing a 72-fold loss of activity, unequivocally demonstrating that the thiazole ring and its specific C2-substitution are essential for high-affinity engagement of the LOXL2 target [1].
| Evidence Dimension | Inhibitory potency (IC50) against human LOXL2 protein |
|---|---|
| Target Compound Data | IC50 = 0.000902 mM (0.902 µM) [1-[4-(1,3-thiazol-2-yl)phenyl]methanamine isomer] |
| Comparator Or Baseline | Comparator 1: 1-[4-(1,3-thiazol-4-yl)phenyl]methanamine IC50 = 0.000999 mM (0.999 µM); Comparator 2: 1-phenylmethanamine IC50 = 0.0647 mM (64.7 µM) |
| Quantified Difference | C2-isomer is 11% more potent than C4-isomer; 72-fold more potent than benzylamine |
| Conditions | LOXL2 protein, pH 8.0, 37°C (BRENDA Reference 741494) |
Why This Matters
This data validates that the C2 substitution pattern confers a measurable advantage in target binding, justifying its selection over cheaper or more readily available C4-isomers or simpler benzylamines in LOXL2-focused drug discovery programs.
- [1] BRENDA Enzyme Database. IC50 Values for EC 1.4.3.13 (LOXL2 protein). Reference 741494. View Source
